2-Quinoxalinecarboxylic acid

Description

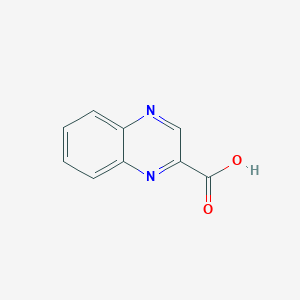

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUZGXILYFKSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236688 | |

| Record name | Quinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879-65-2 | |

| Record name | Quinoxaline-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Quinoxalinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-QUINOXALINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5OE8SN42M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Quinoxalinecarboxylic Acid from o-Phenylenediamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-quinoxalinecarboxylic acid from o-phenylenediamine, a critical process in the development of various pharmaceutical compounds. This document details the core chemical reactions, experimental protocols, and quantitative data to facilitate research and development in this area.

Core Synthesis Pathway: The Hinsberg Reaction

The primary and most established method for synthesizing this compound from o-phenylenediamine is the Hinsberg condensation reaction. This reaction involves the cyclocondensation of an o-diamine with a 1,2-dicarbonyl compound. In this specific synthesis, o-phenylenediamine reacts with pyruvic acid or its derivatives (such as ethyl 2-oxopropanoate) to yield the desired this compound.

The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to form the stable quinoxaline ring. The presence of the carboxylic acid group on the pyruvic acid moiety is directly incorporated into the final product at the 2-position of the quinoxaline scaffold.

Quantitative Data Summary

The yield and efficiency of the synthesis of this compound can vary significantly based on the specific reactants, catalysts, and reaction conditions employed. The following table summarizes quantitative data from various reported methods.

| Reactant with o-Phenylenediamine | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Pyruvic acid | None | DMF | Not Specified | Not Specified | Not Specified | [1] |

| Ethyl 2-oxopropanoate | None | Methanol | Not Specified | Not Specified | Not Specified | [1] |

| D-Fructose (followed by oxidation) | Alkaline Hydrogen Peroxide | Not Specified | Not Specified | Not Specified | 46% (for intermediate), 50% (for oxidation) | [2] |

| Various α-ketoacids | Enzymatic catalysis or Microwave irradiation | Not Specified | Not Specified | Not Specified | High Yields | [1] |

| 1,2-dicarbonyl compounds | Iodine (catalyst) | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

| Glyoxal | Microwave irradiation (160W) | None (solvent-free) | Not Specified | 60 seconds | Not Specified | [3] |

| Benzil | TiO2-Pr-SO3H | Ethanol or solvent-free | Room Temperature | 10 minutes | 95% | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

General Protocol for Hinsberg Condensation of o-Phenylenediamine with Pyruvic Acid

This protocol outlines a typical procedure for the synthesis of this compound via the Hinsberg reaction.

-

Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent such as ethanol or dimethylformamide (DMF).[1]

-

Addition of Pyruvic Acid: To the solution of o-phenylenediamine, add an equimolar amount of pyruvic acid dropwise while stirring.

-

Reaction: The reaction mixture is typically heated to reflux for a period of 2 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature. The crude product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.

-

Purification: The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a more rapid and often higher-yield alternative to conventional heating.[1]

-

Reactant Mixture: In a microwave-safe vessel, combine o-phenylenediamine and the 1,2-dicarbonyl compound (e.g., glyoxal) without a solvent.[3]

-

Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specified power (e.g., 160 watts) for a short duration (e.g., 60 seconds).[3]

-

Work-up: After irradiation, the vessel is cooled, and the product is isolated. Purification can be achieved by recrystallization from ethanol.[3]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from o-phenylenediamine, primarily through the Hinsberg condensation, is a versatile and widely used method. The efficiency of this process can be significantly enhanced by optimizing reaction conditions, including the choice of solvent, temperature, and the use of modern techniques such as microwave-assisted synthesis. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to successfully synthesize this important heterocyclic compound for applications in drug discovery and development.

References

Spectroscopic Analysis of 2-Quinoxalinecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Quinoxalinecarboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its quinoxaline core is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and antimicrobial agents. A thorough understanding of its molecular structure and purity is paramount for its application in research and pharmaceutical development. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, including detailed experimental protocols and data interpretation.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch | Aromatic |

| 1710-1690 | C=O stretch | Carboxylic Acid |

| ~1600, ~1500, ~1450 | C=C and C=N stretching | Aromatic/Heterocyclic Rings |

| 1320-1210 | C-O stretch | Carboxylic Acid |

| 950-910 | O-H bend (out-of-plane) | Carboxylic Acid |

| 800-700 | C-H bend (out-of-plane) | Aromatic |

¹H NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~13.5 (broad s) | Singlet | -COOH |

| ~9.3 (s) | Singlet | H-3 |

| ~8.3-8.1 (m) | Multiplet | H-5, H-8 |

| ~8.0-7.8 (m) | Multiplet | H-6, H-7 |

¹³C NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH |

| ~148 | C-2 |

| ~145 | C-3 |

| ~142 | C-8a |

| ~141 | C-4a |

| ~132 | C-7 |

| ~131 | C-6 |

| ~130 | C-5 |

| ~129 | C-8 |

Experimental Protocols

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

-

Transfer the finely ground powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

NMR Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

-

Ensure complete dissolution, using gentle warming or vortexing if necessary.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton plug to remove any particulate matter.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be required.

-

Process the spectra (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.5 ppm for ¹³C).

-

Mandatory Visualizations

Caption: Workflow for FT-IR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

Caption: Logical relationship between spectroscopic techniques and structural information.

Physical and chemical properties of 2-Quinoxalinecarboxylic acid

An In-depth Technical Guide to 2-Quinoxalinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (QCA), a key heterocyclic compound. Valued as a versatile building block in medicinal chemistry and materials science, QCA serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including those with antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document consolidates essential data, experimental protocols, and conceptual diagrams to support ongoing research and development efforts.

Physicochemical Properties

This compound presents as a yellowish-green crystalline powder.[1][5] A summary of its key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆N₂O₂ | [5][6] |

| Molecular Weight | 174.16 g/mol | [5][7] |

| Melting Point | 208 °C (decomposes) | [1][5][6] |

| Boiling Point | 355.1 ± 27.0 °C (Predicted) | [6] |

| Density | 1.421 ± 0.06 g/cm³ (Predicted) | [5][6] |

| Appearance | Beige to yellow-green crystalline powder | [1][5][6] |

| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required) | [6] |

| pKa | 2.91 ± 0.30 (Predicted) | [6] |

| Flash Point | 168.6 °C | [5][6] |

| Vapor Pressure | 1.17E-05 mmHg at 25°C | [6] |

Spectral Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

| Technique | Description | Source(s) |

| ¹H NMR | Spectra available for the deuterated form (quinoxaline-[5,6,7,8-d4]-2-carboxylic acid) in acetone-d6 + CD3OD shows a characteristic aromatic proton signal at δ 9.51 ppm. | [8] |

| ¹³C NMR | Spectral data is available and has been used for the characterization of derivatives, showing distinct shifts for the carbon atoms in the quinoxaline ring system. | [9][10] |

| IR Spectroscopy | FTIR spectra, often recorded using techniques like Mull or ATR, are available. A key feature in the IR spectrum of the deuterated analog is a prominent O-H stretch at 3369 cm⁻¹. | [8][9][11] |

| UV-Vis Spectroscopy | In an ethanol solution, the UV spectrum of the deuterated analog shows absorption peaks at 352.0 nm, 323.0 nm, and 240.5 nm. | [8] |

| Mass Spectrometry | Electron ionization mass spectra are available for characterization. | [12] |

Experimental Protocols

Synthesis of this compound

A common and classical method for synthesizing the quinoxaline scaffold is the Hinsberg cyclization, which involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][13][14]

Methodology: Condensation Reaction

-

Reactants : o-Phenylenediamine and an appropriate α-keto acid (e.g., pyruvic acid).

-

Solvent : The reaction is typically carried out in an alcohol, such as ethanol or methanol.[3]

-

Procedure :

-

Dissolve o-phenylenediamine in the chosen solvent.

-

Add the α-keto acid to the solution.

-

The mixture is then typically heated under reflux for several hours.

-

The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the crude product often precipitates.

-

-

Work-up and Purification : The precipitated solid is collected by filtration, washed with a cold solvent to remove impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis of 2-Quinoxalinecarboxamides (Derivative Synthesis)

This compound is a key intermediate for creating amide derivatives, which often possess significant biological activity.[15]

Methodology: Amide Coupling Reaction

-

Reactants : this compound (1.0 equiv.), a desired amine (1.0 equiv.), a coupling agent such as T3P (Propanephosphonic acid anhydride, 50% solution in ethyl acetate, 4.0 equiv.), and a base like triethylamine (Et₃N, 7.0 equiv.).[16]

-

Solvent : A dry, aprotic solvent such as Dichloromethane (DCM) is used.[16]

-

Procedure :

-

Work-up and Purification :

Visualizations

Synthesis and Derivatization Workflow

Caption: A workflow diagram illustrating the synthesis of the core this compound structure and its subsequent conversion into functional derivatives.

Role in Drug Development

Caption: Logical diagram showing this compound as a precursor to derivatives with various biological activities and therapeutic potentials.

References

- 1. This compound | 879-65-2 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. chemimpex.com [chemimpex.com]

- 5. quinoxaline-2-carboxylic acid | CAS 879-65-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. chembk.com [chembk.com]

- 7. Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rivm.nl [rivm.nl]

- 9. Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound(879-65-2) IR2 [m.chemicalbook.com]

- 12. 2-Quinolinecarboxylic acid [webbook.nist.gov]

- 13. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 14. mtieat.org [mtieat.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Quinoxalinecarboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Quinoxalinecarboxylic acid, a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document covers its fundamental properties, synthesis methodologies, and known biological activities, presenting the information in a clear and accessible format for scientific professionals.

Core Properties of this compound

This compound is an aromatic carboxylic acid featuring a quinoxaline core. This structural motif is a valuable building block for the development of a wide array of bioactive molecules.

| Property | Value | Reference |

| CAS Number | 879-65-2 | --INVALID-LINK-- |

| Molecular Formula | C₉H₆N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 174.16 g/mol | --INVALID-LINK-- |

| Appearance | Yellowish-green crystalline powder | --INVALID-LINK-- |

| Melting Point | 208 °C (decomposes) | --INVALID-LINK-- |

| IUPAC Name | quinoxaline-2-carboxylic acid | --INVALID-LINK-- |

| Synonyms | 2-QCA, Quinoxaline-2-carboxylic acid | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is of significant interest for the generation of compound libraries for drug discovery. Below are methodologies for its synthesis and subsequent derivatization.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from the condensation of o-phenylenediamine with a monosaccharide, followed by a mild oxidation.

Step 1: Oxidative Cyclization of o-Phenylenediamine with D-fructose

-

Dissolve o-phenylenediamine in a suitable solvent.

-

Add D-fructose to the solution.

-

The reaction proceeds via an oxidative cyclization to yield 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline.

Step 2: Oxidation to this compound

-

The resulting 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline is then oxidized.

-

A mild oxidizing agent, such as alkaline hydrogen peroxide, is used for this transformation.

-

The oxidation of the tetrahydroxybutyl side chain yields the carboxylic acid group at the 2-position, affording this compound.

This method is considered cost-effective and scalable, providing a high-purity product while minimizing the use of environmentally hazardous materials.

Synthesis of Quinoxaline-2-Carboxamides

This compound serves as a key intermediate for the synthesis of various derivatives, including quinoxaline-2-carboxamides, which have shown promising biological activities. A general protocol for the synthesis of these amides is outlined below.

Method: Direct Amide Coupling using Coupling Reagents

This one-pot method facilitates the direct formation of the amide bond from this compound and a desired amine, mediated by a coupling reagent.

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).

-

Add a coupling agent, for example, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.0-1.5 equivalents) and an activator such as 1-Hydroxybenzotriazole (HOBt) (1.0-1.5 equivalents).

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.0-1.2 equivalents) to the reaction mixture.

-

If the amine is used as a salt, add a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to neutralize the acid.

-

Continue stirring the reaction at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the coupling reagents and byproducts.

-

The organic layer is dried, filtered, and concentrated under reduced pressure.

-

The crude product can then be purified by recrystallization or column chromatography on silica gel to yield the pure quinoxaline-2-carboxamide.

This process is widely used in medicinal chemistry for the synthesis of amide libraries for structure-activity relationship (SAR) studies.

Caption: General workflow for the synthesis of quinoxaline-2-carboxamides.

Biological Activity and Signaling Pathways

Quinoxaline derivatives are recognized for a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, and antitumor properties.[1] Derivatives of quinoxaline-2-carboxylic acid, in particular, have been investigated for various therapeutic applications.

Antimycobacterial Activity

Novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have demonstrated potent antimycobacterial activity.[2] For instance, one such derivative exhibited a minimum inhibitory concentration (MIC) of 1.25 μg/mL against Mycobacterium tuberculosis.[2] The proposed mechanism of action for these compounds involves functioning as DNA-damaging agents.[2]

Inhibition of Apoptosis Signal-Regulated Kinase 1 (ASK1)

Certain quinoxaline derivatives have been identified as inhibitors of Apoptosis signal-regulated kinase 1 (ASK1).[3] ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in cellular responses to stress.[3] It is an upstream activator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways.[3] These pathways are implicated in promoting apoptosis, inflammation, and fibrosis.[3] Therefore, the inhibition of ASK1 by quinoxaline derivatives presents a promising therapeutic strategy for diseases driven by these processes.[3]

Caption: The ASK1 signaling pathway and its inhibition by quinoxaline derivatives.

Conclusion

This compound is a versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives make it a compound of high interest for the development of new therapeutic agents. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action will continue to be a fruitful area of investigation for researchers and drug development professionals.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Antimicrobial and Anticancer Properties of 2-Quinoxalinecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives, particularly those containing a carboxylic acid moiety at the 2-position, have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the antimicrobial and anticancer properties of 2-quinoxalinecarboxylic acid derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Antimicrobial Properties of this compound Derivatives

Derivatives of this compound have shown significant promise in combating a wide range of microbial pathogens, including bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or the disruption of cellular processes.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for a selection of this compound derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Derivative Series A | Staphylococcus aureus | 4 - 16 | [1] |

| Bacillus subtilis | 8 - 32 | [1] | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 - 32 | [1] | |

| Escherichia coli | 4 - 32 | [1] | |

| Derivative 2d | Escherichia coli | 8 | [2] |

| Bacillus subtilis | 16 | [2] | |

| Derivative 3c | Escherichia coli | 8 | [2] |

| Bacillus subtilis | 16 | [2] | |

| Derivative 4 | Bacillus subtilis | 16 | [2] |

| Derivative 6a | Bacillus subtilis | 16 | [2] |

| Pentacyclic Derivative 10 | Candida albicans | 16 | [2] |

| Aspergillus flavus | 16 | [2] | |

| Various Derivatives | Staphylococcus aureus | Zone of Inhibition (mm) | [3][4] |

| Bacillus subtilis | Zone of Inhibition (mm) | [3][4] | |

| Escherichia coli | Zone of Inhibition (mm) | [3][4] | |

| Pseudomonas aeruginosa | Zone of Inhibition (mm) | [3][4] | |

| Aspergillus niger | Zone of Inhibition (mm) | [4] | |

| Candida albicans | Zone of Inhibition (mm) | [4] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives using the broth microdilution method.

1. Materials:

-

Test compounds (this compound derivatives)

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

-

Negative control (broth only)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

2. Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in the appropriate broth to achieve a range of concentrations to be tested (e.g., 0.03 to 16 µg/mL).[5]

-

Inoculum Preparation: Culture the microbial isolates on an appropriate agar medium for 18-24 hours.[5] Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Plate Setup:

-

Add 100 µL of the appropriate broth to each well of a 96-well plate.

-

Add 100 µL of the diluted compound solutions to the respective wells, resulting in the final test concentrations.

-

Add 100 µL of the standardized inoculum to each well containing the compound and to the positive control wells.[5]

-

The growth control wells will contain 100 µL of broth and 100 µL of the inoculum.

-

The sterility control (blank) wells will contain 200 µL of uninoculated broth.[5]

-

-

Incubation: Cover the microtiter plates and incubate at 35-37°C for 16-24 hours for bacteria[5][6] and at a suitable temperature for 24-48 hours for fungi.[7]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anticancer Properties of this compound Derivatives

These derivatives have garnered significant attention for their potent cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Quantitative Anticancer Data

The in vitro anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth. The following table presents the IC50 values of selected this compound derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 4m | A549 (Non-small-cell lung) | 9.32 ± 1.56 | Apoptosis induction (mitochondrial and caspase-3 dependent) | [8] |

| Compound 4b | A549 (Non-small-cell lung) | 11.98 ± 2.59 | - | [8] |

| Compound 12 | Various human cancer cell lines | 0.19 - 0.51 | Tubulin polymerization inhibition, G2/M arrest, ROS production | [8] |

| Compound VIIIc | HCT116 (Colon) | 2.5 | Apoptosis induction, G2/M cell cycle arrest | [9] |

| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II inhibition, Apoptosis induction | [10][11] |

| Compound III | PC-3 (Prostate) | 4.11 | Topoisomerase II inhibition, Apoptosis induction | [10][11] |

| Kim-161 (5a) | T24 (Transitional carcinoma) | 56.11 | Cytotoxicity | [12] |

| Kim-111 (5b) | T24 (Transitional carcinoma) | 67.29 | Cytotoxicity | [12] |

| Compound 11 | MCF-7, HepG2, HCT-116 | 0.81 - 2.91 | EGFR and COX-2 inhibition | [13] |

| Compound 13 | MCF-7, HepG2, HCT-116 | 0.81 - 2.91 | EGFR and COX-2 inhibition | [13] |

| Compound 4a | MCF-7, HepG2, HCT-116 | 3.21 - 4.54 | EGFR and COX-2 inhibition | [13] |

| Compound 5 | MCF-7, HepG2, HCT-116 | 3.21 - 4.54 | EGFR and COX-2 inhibition | [13] |

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Materials:

-

Human cancer cell lines (e.g., A549, HCT116, PC-3)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

2. Procedure:

-

Cell Seeding: Harvest cancer cells and seed them into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the wells. The final DMSO concentration should not exceed 0.5%. Include vehicle control wells (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[14]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[14]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Experimental Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) double staining to detect and quantify apoptosis induced by this compound derivatives via flow cytometry.

1. Materials:

-

Cancer cells treated with test compounds

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

2. Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the test compound for a specified time (e.g., 24-48 hours).[9]

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[9]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.[15]

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Signaling Pathways Modulated by this compound Derivatives

The anticancer effects of these compounds are often attributed to their ability to interfere with critical signaling pathways that are dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[16][17] Its aberrant activation is a common feature in many cancers. Several quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR, effectively blocking this pro-survival pathway and leading to cancer cell death.[16]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades promoting cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in various cancers. Certain this compound derivatives have been shown to be potent inhibitors of EGFR, blocking its kinase activity and downstream signaling.[13][18]

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Experimental Workflow for Anticancer Evaluation

A systematic approach is crucial for evaluating the anticancer potential of novel this compound derivatives. The following diagram illustrates a typical experimental workflow.

Caption: A general experimental workflow for anticancer drug discovery with quinoxaline derivatives.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in the development of novel antimicrobial and anticancer agents. Their broad spectrum of activity, coupled with their ability to modulate key signaling pathways, makes them attractive candidates for further preclinical and clinical investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing the therapeutic applications of this important chemical scaffold. Continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the efficacy and safety of these promising molecules.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. rjptonline.org [rjptonline.org]

- 17. researchgate.net [researchgate.net]

- 18. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of novel 2-Quinoxalinecarboxylic acid 1,4-dioxide derivatives

An In-depth Technical Guide to the Synthesis of Novel 2-Quinoxalinecarboxylic Acid 1,4-Dioxide Derivatives

Introduction

Quinoxaline 1,4-dioxides (QdNOs) are a prominent class of N-heterocyclic compounds that have garnered significant attention from the medicinal chemistry community. Their unique structural framework is associated with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiprotozoal, and antitubercular properties.[1][2] The presence of the two N-oxide moieties is a critical feature, often enhancing the biological potency and influencing the mechanism of action of these molecules.[3][4] Among the various derivatives, those incorporating a carboxylic acid function at the 2-position, namely this compound 1,4-dioxides, represent a particularly promising scaffold for the development of new therapeutic agents.[5][6][7] This technical guide provides a comprehensive overview of the synthesis of novel this compound 1,4-dioxide derivatives, with a focus on key synthetic methodologies, detailed experimental protocols, and the biological evaluation of these compounds.

Core Synthetic Methodologies

The primary and most versatile method for the synthesis of the quinoxaline 1,4-dioxide core is the Beirut Reaction.[1][8] Additionally, modifications of the quinoxaline scaffold, particularly through nucleophilic aromatic substitution, are crucial for the diversification and generation of novel derivatives with enhanced biological activities.[6][7]

The Beirut Reaction

First described by Haddadin and Issidorides, the Beirut Reaction involves the condensation of a benzofuroxan (benzofurazan N-oxide) with a compound containing an active methylene group, such as β-diketones, β-ketoesters, or enamines.[1][8] The reaction proceeds via a nucleophilic attack of the enolate or enamine on the benzofuroxan ring, followed by cyclization and dehydration to yield the quinoxaline 1,4-dioxide scaffold.[1] This method is highly efficient for creating a diverse range of substituted quinoxaline 1,4-dioxides.[8][9]

Caption: General schematic of the Beirut Reaction.

Nucleophilic Aromatic Substitution

For the synthesis of derivatives with substituents on the benzene ring of the quinoxaline scaffold, nucleophilic aromatic substitution is a key strategy. This is particularly effective when the quinoxaline core is substituted with good leaving groups, such as halogens. For instance, dihalogenated quinoxaline 1,4-dioxides can react with various nucleophiles, like amines, to introduce new functional groups at specific positions.[6][7] This approach is instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies.[6]

Data Presentation

Table 1: Synthesis of Quinoxaline 1,4-Dioxide Derivatives via the Beirut Reaction

| Benzofuroxan Derivative | β-Dicarbonyl Compound | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| Benzofuroxan | Dimethyl malonate | NaH / THF | 2 h | 78.6 | [1] |

| Benzofuroxan | Diethyl malonate | NaH / THF | 4 h | 63.9 | [1] |

| Benzofuroxan | Dibenzoylmethane | NaH / THF | 2 h | 75.1 | [1] |

| 5-Methylbenzofuroxan | Diethyl malonate | NaH / THF | 4 h | 60.8 | [1] |

| 5-Methoxybenzofuroxan | Diethyl malonate | NaH / THF | 4 h | 61.5 | [1] |

Table 2: In Vitro Antimycobacterial Activity of this compound 1,4-Dioxide Derivatives

| Compound | Substituent at C3 | Substituent at C6/C7 | MIC (µg/mL) vs. M. tuberculosis H37Ra | Reference |

| 4 | -CH₃ | 7-Cl, 6-(piperazin-1-yl) | 1.25 | [4][6] |

| 10 | -CH₃ | 7-Cl | Good activity | [5] |

| 11 | -CH₃ | Unsubstituted | Good activity | [5] |

| 26 | -CH₃ | 7-Cl | Good activity | [5] |

| 27 | -CH₃ | Unsubstituted | Good activity | [5] |

| 28 | -CH₃ | - | Active against drug-resistant strains | [5] |

Experimental Protocols

General Protocol for the Beirut Reaction

The following is a generalized procedure for the synthesis of quinoxaline 1,4-dioxides from benzofuroxan and a β-dicarbonyl compound:

-

Preparation of the Enolate: To a stirred solution of the β-dicarbonyl compound in an anhydrous solvent (e.g., THF), a strong base (e.g., sodium hydride) is added portion-wise under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. The mixture is stirred for a specified time to ensure complete formation of the enolate.

-

Reaction with Benzofuroxan: A solution of the benzofuroxan derivative in the same anhydrous solvent is added dropwise to the enolate solution at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a period ranging from 2 to 4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired quinoxaline 1,4-dioxide derivative.

Protocol for Nucleophilic Aromatic Substitution

This protocol describes the synthesis of amino-substituted quinoxaline 1,4-dioxides from a dihalogenated precursor:

-

Reaction Setup: A solution of the dihalogenated quinoxaline-2-carboxylic acid 1,4-dioxide derivative in a suitable solvent (e.g., DMF) is prepared in a reaction vessel.

-

Addition of Nucleophile: An excess of the amine nucleophile (e.g., piperazine) is added to the solution.

-

Heating: The reaction mixture is heated to a temperature that facilitates the substitution, and the progress is monitored by TLC.

-

Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or another anti-solvent.

-

Purification: The solid product is collected by filtration, washed with water, and then purified, typically by recrystallization or column chromatography, to yield the final amino-substituted derivative.[6]

Visualization of Experimental Workflow

Caption: A typical experimental workflow for synthesis.

Mechanism of Action: DNA Damage

While the primary focus of this guide is synthesis, it is noteworthy that the biological activity of these compounds is an important driver for their development. For some derivatives, the mechanism of action has been investigated. For instance, compound 4 (7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide) has been shown to act as a DNA-damaging agent.[4][6] This was confirmed by the whole-genome sequencing of spontaneous drug-resistant M. smegmatis mutants, which revealed single-nucleotide polymorphisms in genes related to DNA repair and metabolism.[4][6]

Caption: Proposed mechanism of action via DNA damage.

Conclusion

The synthesis of novel this compound 1,4-dioxide derivatives is a vibrant area of research in medicinal chemistry. The Beirut Reaction remains a cornerstone for the construction of the core quinoxaline 1,4-dioxide scaffold, while nucleophilic aromatic substitution provides a powerful tool for the late-stage functionalization and diversification of these molecules. The potent biological activities, particularly against Mycobacterium tuberculosis, underscore the therapeutic potential of this class of compounds. The detailed protocols and summarized data presented in this guide are intended to serve as a valuable resource for researchers engaged in the design, synthesis, and development of new quinoxaline-based therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 4. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]

- 8. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Fungal Synthesis of 2-Quinoxalinecarboxylic Acid: A Review of Current Research

A notable scarcity of direct research exists on the complete microbial synthesis of 2-quinoxalinecarboxylic acid using fungi. While the fungal kingdom is a rich source of diverse metabolic pathways and has been successfully employed for the biotransformation of various organic molecules, the specific biosynthesis of this compound by fungal species is not a well-documented process in current scientific literature. Research has primarily focused on the chemical synthesis of quinoxaline derivatives and their potent antimicrobial properties, rather than their production by microorganisms.

Bacterial Enzymatic Activation of this compound

While fungal pathways remain elusive, research into the biosynthesis of quinoxaline-containing antibiotics in bacteria has shed some light on the biological activation of this compound. A key enzyme, quinoxaline-2-carboxylic acid activating enzyme, has been isolated from the bacterium Streptomyces triostinicus.[1] This enzyme is crucial for the incorporation of the this compound chromophore into quinoxaline antibiotics like triostins and quinomycins.[1]

The enzyme catalyzes an ATP-pyrophosphate exchange reaction that is dependent on the presence of this compound, leading to the formation of its corresponding adenylate.[1] This activation step is a prerequisite for its subsequent integration into the antibiotic structure. The enzyme exhibits a degree of substrate flexibility, as it can also activate quinoline-2-carboxylic acid and thieno[3,2-b]pyridine-5-carboxylic acid.[1] This suggests a potential for chemoenzymatic approaches to generate novel antibiotic analogues.

Fungal Biotransformation of Carboxylic Acids: A Broader Perspective

Fungi possess a robust enzymatic machinery capable of modifying a wide array of organic compounds, including carboxylic acids.[2][3][4][5] Studies have demonstrated the ability of various fungal species to metabolize dicarboxylic acids.[2] For instance, airborne fungi from the genera Aspergillus, Penicillium, Eupenicillium, and Thysanophora have been shown to transform malonic acid.[2] Furthermore, fungal oxidoreductases are recognized for their potential in fine chemical transformations, including the reduction of carboxylic acid groups.[4] The production of organic acids, such as citric and oxalic acid, by fungi is a well-established industrial process and plays a significant role in biogeochemical cycles.[6]

These examples highlight the metabolic plasticity of fungi and their potential for carboxylic acid biotransformation. However, it is crucial to reiterate that the application of these capabilities for the de novo synthesis of this compound has not been reported.

Chemical Synthesis: The Prevalent Route to Quinoxaline Derivatives

In contrast to the limited information on microbial synthesis, the chemical synthesis of this compound and its derivatives is extensively documented.[7][8][9][10][11][12][13] A variety of synthetic routes have been developed, often focusing on green chemistry principles and cost-effectiveness.[7] These methods typically involve the condensation of o-phenylenediamines with α-keto acids or their derivatives. The resulting quinoxaline scaffolds are then further modified to generate a diverse library of compounds with a wide range of biological activities, including antifungal, antibacterial, antiviral, and antitumor properties.[7][8][14][15][16][17][18]

Conclusion

The microbial synthesis of this compound, particularly through fungal pathways, remains an unexplored area of research. While the broader capabilities of fungi in carboxylic acid metabolism are known, their specific application to this compound is not documented. The primary route for obtaining this compound and its derivatives is through chemical synthesis. Future research in synthetic biology and metabolic engineering could potentially unlock fungal chassis for the production of this important chemical moiety, but as of now, a detailed technical guide on this topic cannot be constructed due to the absence of foundational research.

References

- 1. Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial and "de novo" transformation of dicarboxylic acids by three airborne fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From Alkanes to Carboxylic Acids: Terminal Oxygenation by a Fungal Peroxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aidic.it [aidic.it]

- 5. researchgate.net [researchgate.net]

- 6. Fungal production of citric and oxalic acid: importance in metal speciation, physiology and biogeochemical processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajchem-a.com [ajchem-a.com]

- 13. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterisation & Antifungal Activity Of Quinoxaline 2, 3-dione Derivatives - Neliti [neliti.com]

- 15. Flavonol derivatives containing piperazine and quinoxaline fragments: synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinoxaline Core: A Privileged Scaffold for the Rational Design of Bioactive Molecules

An In-Depth Technical Guide

Abstract

The quinoxaline scaffold, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1] Its structural simplicity, synthetic accessibility, and capacity for diverse functionalization allow it to interact with a multitude of biological targets with high affinity.[1][2] This versatility has led to the development of quinoxaline derivatives exhibiting a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[3][4] This technical guide provides an in-depth exploration of the quinoxaline core, covering its fundamental synthesis, the spectrum of its biological activities supported by quantitative data, key structure-activity relationships, and its successful translation into clinically relevant molecules. Detailed experimental protocols and workflow diagrams are provided to serve as a practical resource for researchers, scientists, and drug development professionals dedicated to leveraging this potent scaffold for next-generation therapeutics.

The Foundational Chemistry: Synthesis of the Quinoxaline Scaffold

The enduring appeal of the quinoxaline core is significantly rooted in its straightforward and highly efficient synthesis. The classical and most widely adopted method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][5] This reaction is mechanistically driven by the sequential nucleophilic attack of the two amino groups on the dicarbonyl carbons, followed by dehydration to form the stable aromatic pyrazine ring.

The robustness of this method allows for the generation of a vast library of derivatives by simply varying the substitution patterns on both the diamine and dicarbonyl precursors. While the traditional approach often employs acid catalysis and elevated temperatures, modern advancements have introduced more efficient and environmentally benign protocols.[6][7][8] These include the use of recyclable solid-acid catalysts, microwave-assisted synthesis to reduce reaction times, and the exploration of green solvents like water.[9][10]

Diagram 1: General Synthetic Workflow for Quinoxaline Derivatives

Caption: General workflow for the synthesis of quinoxaline derivatives.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes a classic, reliable synthesis of 2,3-diphenylquinoxaline from common laboratory reagents.[5]

Materials:

-

o-Phenylenediamine (1.0 mmol, 108.1 mg)

-

Benzil (1.0 mmol, 210.2 mg)

-

Ethanol (10 mL)

-

Glacial Acetic Acid (catalytic amount, ~2 drops)

Procedure:

-

Reactant Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phenylenediamine and benzil in 10 mL of ethanol.

-

Catalyst Addition: Add two drops of glacial acetic acid to the mixture. The acid catalyzes the imine formation and subsequent cyclization steps.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The product, being less soluble in ethanol than the reactants, will precipitate out as a crystalline solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified product under vacuum to obtain pure 2,3-diphenylquinoxaline.

The Pharmacological Versatility: A Spectrum of Biological Activities

The quinoxaline scaffold's true power lies in its ability to serve as a template for molecules with a vast range of biological activities.[11][12] This is achieved through the strategic placement of various functional groups on the core structure, which modulates the molecule's electronic properties, lipophilicity, and stereochemistry, thereby fine-tuning its interaction with specific biological targets.

Anticancer Activity

Quinoxaline derivatives are a significant class of anticancer agents, with many exhibiting potent cytotoxicity against a wide array of human cancer cell lines.[13][14] Their mechanisms of action are diverse and often involve the inhibition of critical pathways that drive cancer cell proliferation, survival, and metastasis.[14][15]

Key Anticancer Mechanisms:

-

Kinase Inhibition: Many quinoxaline derivatives are designed as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling.[16] Targets include Receptor Tyrosine Kinases (RTKs) like VEGFR and EGFR, which are pivotal in tumor growth and angiogenesis.[15]

-

Topoisomerase Inhibition: Certain derivatives can interfere with the function of topoisomerase II, an enzyme essential for DNA replication.[17] This leads to DNA damage and triggers apoptotic cell death in rapidly dividing cancer cells.[17]

-

Induction of Apoptosis: By modulating various cellular pathways, including the upregulation of pro-apoptotic proteins (e.g., p53, caspases) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), quinoxalines can directly induce programmed cell death.[16][17]

-

Hypoxia-Selective Cytotoxicity: Quinoxaline 1,4-di-N-oxides (QdNOs) are a special class of compounds that can be bioreductively activated under the hypoxic (low oxygen) conditions characteristic of solid tumors.[18] This activation generates reactive radical species that are selectively toxic to cancer cells while sparing healthy, well-oxygenated tissues.[18]

Diagram 2: Quinoxaline as a Kinase Inhibitor in Cancer Signaling

Caption: Inhibition of a typical RTK pathway by a quinoxaline derivative.

Table 1: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis | [14][17] |

| Compound III | PC-3 (Prostate) | 4.11 | Topoisomerase II Inhibition, Apoptosis | [17] |

| Triazole-substituted quinoxaline | THP-1 (Leukemia) | 1.6 | Not specified | [13][19] |

| Triazole-substituted quinoxaline | Ty-82 (Leukemia) | 2.5 | Not specified | [13][19] |

| Pyrrolo[1,2-a] quinoxaline (58) | HCT 116 (Colon) | 2.5 | Not specified | [13] |

| Quinoxaline-bisarylurea | Various | < 1 | Kinase Inhibition | [13] |

Antimicrobial Activity

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the development of novel therapeutic agents.[20] The quinoxaline scaffold has emerged as a promising framework for new antibiotics due to its simple, flexible structure and its bioisosteric relationship to other established antimicrobial scaffolds like quinolines.[20]

Quinoxaline derivatives have demonstrated broad-spectrum activity against various pathogens.[21][22][23]

-

Antibacterial: Many derivatives show potent activity against both Gram-positive and Gram-negative bacteria.[3][4] The 1,4-di-N-oxide (QdNO) derivatives are particularly noteworthy for their potent antibacterial effects, which are often mediated through the generation of reactive oxygen species that damage bacterial DNA.[18][24]

-

Antifungal: The scaffold has also been successfully modified to produce compounds with significant activity against pathogenic fungi.[11][23]

-

Antitubercular: Given the structural similarities to some existing antitubercular drugs, quinoxalines have been extensively investigated and have shown promising activity against Mycobacterium tuberculosis.[3][4]

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Microorganism | Activity (MIC, µg/mL) | Reference |

| Quinoxaline Derivative 5k | Acidovorax citrulli | 3.13 | [23] |

| Quinoxaline Derivative 5j | Rhizoctonia solani | 1.56 | [23] |

| Various Quinoxalinones | Various bacteria | Varied MICs | [21] |

| Schiff Base Derivatives | Various bacteria/fungi | Varied MICs | [4][22] |

Structure-Activity Relationship (SAR) Insights

The rational design of potent and selective quinoxaline-based drugs hinges on a deep understanding of their structure-activity relationships (SAR).[25][26] SAR studies elucidate how specific chemical modifications at different positions of the quinoxaline ring influence biological activity, guiding the optimization of lead compounds.[27]

-

Positions 2 and 3: These positions are highly amenable to substitution. For anticancer activity, introducing aryl or heteroaryl groups can significantly impact potency. For instance, studies have shown that substituting with furan rings at the 2 and 3 positions can lead to significantly higher antiproliferative activity compared to phenyl rings.[26] Linkers, such as -NH-CO-, at position 2 have also been shown to increase anticancer efficacy.[19]

-

Positions 6 and 7: The benzene portion of the scaffold can be modified to fine-tune physicochemical properties. Introducing electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH₃) can alter the electronic environment of the entire ring system, which can be crucial for target binding.[18][19] For hypoxia-activated QdNOs, electron-withdrawing substituents at these positions make the compound easier to reduce, thus increasing its selective toxicity in hypoxic tumor cells.[18]

-

N-Oxides: The presence of N-oxide groups at positions 1 and 4 is often essential for the antimicrobial and hypoxia-selective anticancer activities of QdNOs.[18][24]

Diagram 3: Key Structure-Activity Relationship (SAR) Points for Quinoxaline

Caption: Key SAR insights for designing bioactive quinoxaline derivatives.

Clinical Translation and Future Perspectives

The extensive preclinical success of quinoxaline derivatives has translated into tangible clinical outcomes. A landmark achievement for the scaffold is the FDA approval of Erdafitinib , a potent pan-FGFR (Fibroblast Growth Factor Receptor) kinase inhibitor used for the treatment of advanced urothelial carcinoma.[28] Several other quinoxaline-based molecules are also in various stages of clinical development for different indications, underscoring the therapeutic relevance of this core structure.[29]

The future of quinoxaline-based drug discovery remains bright. Key areas for future exploration include:

-

Target Specificity: Designing next-generation derivatives with higher selectivity for their intended biological targets to minimize off-target effects and improve safety profiles.

-

Combination Therapies: Investigating the synergistic effects of quinoxaline-based agents with other established drugs to overcome resistance and enhance therapeutic efficacy, particularly in oncology.[1]

-

Novel Mechanisms: Exploring new biological targets and mechanisms of action to expand the therapeutic applications of the quinoxaline scaffold into new disease areas.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. benchchem.com [benchchem.com]

- 6. mtieat.org [mtieat.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00664B [pubs.rsc.org]

- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Linear and Freundlich Adsorption Isotherms of 2-Quinoxalinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the linear and Freundlich adsorption isotherms of 2-quinoxalinecarboxylic acid. The information is compiled from a key study that investigated the sorption behavior of this compound on estuarine sediment. This document presents the quantitative isotherm coefficients, a comprehensive experimental protocol, and a visual representation of the experimental workflow.

Core Concepts: Adsorption Isotherms

Adsorption isotherms are mathematical models that describe the distribution of an adsorbate (in this case, this compound) between a liquid phase and a solid surface (the adsorbent) at equilibrium and at a constant temperature. Understanding these isotherms is crucial for predicting the fate and transport of compounds in various environments and for developing processes like purification and separation.

-

Linear Isotherm: This is the simplest adsorption model, assuming that the amount of substance adsorbed is directly proportional to its concentration in the solution. It is often valid at low adsorbate concentrations. The relationship is described by the equation:

qe = Kd * Ce

where qe is the amount of adsorbate per unit mass of adsorbent, Ce is the equilibrium concentration of the adsorbate in solution, and Kd is the linear sorption distribution coefficient.

-

Freundlich Isotherm: This empirical model is widely used to describe adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. The Freundlich equation is given by:

qe = KF * Ce^(1/n)

where KF is the Freundlich constant, indicative of the adsorption capacity, and n is the Freundlich exponent, which characterizes the favorability of the adsorption process.

Quantitative Adsorption Data

The adsorption of this compound onto estuarine sediment was evaluated, and the experimental data were fitted to both the Linear and Freundlich isotherm models. The resulting coefficients provide a quantitative measure of the compound's sorption behavior under the specified experimental conditions.

Table 1: Linear and Freundlich Adsorption Isotherm Coefficients for this compound

| Compound | Isotherm Model | Parameter | Value | R² |

| This compound | Linear | Kd | 4.37 | 0.985 |

| Freundlich | KF | 4.79 | 0.985 | |

| n | 0.98 |

Data sourced from Burgos, W. D., & Pisutpaisal, N. (2006). Sorption of naphthoic acids and quinoline compounds to estuarine sediment. Journal of Contaminant Hydrology, 84(1-2), 107-126.

Detailed Experimental Protocol

The following methodology was employed to determine the adsorption isotherms of this compound.

1. Materials and Reagents:

-

Adsorbate: this compound (>95% purity).

-

Adsorbent: Estuarine sediment collected from the Chesapeake Bay. The sediment was characterized by a total organic carbon content of 1.8%, a cation exchange capacity of 10.2 cmol/kg, and a clay fraction composed of kaolinite, smectite, and mica.

-

Synthetic Estuarine Water (SEW): Prepared as the background electrolyte to mimic the ionic strength of the collection site.

-

Reagents: HPLC-grade methanol and potassium phosphate buffer for analytical procedures.

2. Preparation of Solutions:

-

Stock solutions of this compound were prepared by dissolving the compound in synthetic estuarine water (SEW).

-

A range of initial concentrations (from 1 to 100 µM) were prepared by diluting the stock solution with SEW.

3. Batch Adsorption Experiments:

-

The experiments were conducted in a batch equilibrium format.

-

A fixed amount of estuarine sediment (0.018 g) was placed into centrifuge tubes.

-

A specific volume of the this compound solution of known concentration was added to each tube, resulting in a fixed sediment concentration of 0.018 g sediment per kg of suspension.

-

The tubes were sealed and agitated on a shaker for a predetermined equilibration period to ensure that adsorption equilibrium was reached.

-

The experiments were performed at a constant temperature and a pH of 7.6.

-

Sediment-free controls were included to account for any potential loss of the compound due to factors other than adsorption to the sediment.

4. Sample Analysis:

-

After equilibration, the tubes were centrifuged to separate the solid phase (sediment) from the supernatant (aqueous phase).

-

The concentration of this compound remaining in the supernatant was measured using High-Performance Liquid Chromatography (HPLC).

-

The HPLC system was equipped with a reverse-phase column and a photodiode array (PDA) detector.

-

The mobile phase consisted of a mixture of methanol and a 10 mM potassium phosphate buffer at pH 3.0.

-

The amount of this compound adsorbed to the sediment (qe) was calculated by the difference between the initial and the equilibrium concentrations in the aqueous phase.

5. Data Analysis:

-

The equilibrium concentration in the aqueous phase (Ce) and the amount adsorbed on the sediment (qe) were used to plot the adsorption isotherms.

-

The experimental data were fitted to the linearized forms of the Linear and Freundlich isotherm equations to determine the respective coefficients (Kd, KF, and n) and the coefficient of determination (R²).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the adsorption isotherms.

Caption: Experimental workflow for determining the adsorption isotherms of this compound.

A Technical Guide to the Synthesis of Quinoxaline Compounds for Researchers and Drug Development Professionals

Introduction: Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth review of the core synthesis methods for quinoxaline compounds, complete with detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Core Synthesis Methodologies

The synthesis of the quinoxaline ring system is versatile, with several established methods that can be tailored to specific research and development needs. The primary approaches include classical condensation reactions, microwave-assisted synthesis, metal-catalyzed cross-coupling reactions, and the Beirut reaction for the synthesis of quinoxaline-1,4-dioxides.

Classical Synthesis: Condensation of o-Phenylenediamine and 1,2-Dicarbonyl Compounds

The most traditional and widely used method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, such as benzil.[1][2] This method is valued for its simplicity and the broad availability of starting materials.

Experimental Protocol: Synthesis of 2,3-diphenylquinoxaline

-

Reaction Setup: In a round-bottom flask, dissolve 2.1 g (0.01 mol) of benzil in 8 mL of rectified spirit by warming the mixture. In a separate beaker, dissolve 1.1 g (0.01 mol) of o-phenylenediamine in 8 mL of rectified spirit.

-

Reaction Execution: Add the o-phenylenediamine solution to the warm benzil solution. Heat the resulting mixture on a water bath for 30 minutes.[1]

-

Isolation and Purification: After heating, add water dropwise to the mixture until a slight cloudiness persists. Allow the solution to cool, which will induce the crystallization of the product. Collect the solid product by filtration and wash with cold aqueous ethanol. The crude product can be further purified by recrystallization from ethanol to yield 2,3-diphenylquinoxaline.[3]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of quinoxaline derivatives. This method significantly reduces reaction times, often improves yields, and aligns with the principles of green chemistry by minimizing solvent usage.[4][5]